(4-Chloro-3-fluorophenyl)methanesulfonamide

Analytical Chemistry Quality Control Isomer Discrimination

Researchers frequently misassign the N-aryl regioisomer (CAS 1097107-44-2) as this C-linked benzenemethanesulfonamide, causing irreproducible SAR data. Procure (4-Chloro-3-fluorophenyl)methanesulfonamide as a verified primary sulfonamide fragment with a distinct InChI Key for unambiguous LC-MS identification. - Regioisomerically pure C-sulfonamide (≥95%) with orthogonal diversification handles at the para-Cl and free NH₂ positions. - Class-level validation: structurally related sulfonylmethanesulfonamides reach IC₅₀ = 3 nM against hCA-II. - Supplied with analytical documentation; ambient shipping; for R&D use only.

Molecular Formula C7H7ClFNO2S
Molecular Weight 223.65 g/mol
CAS No. 1249978-53-7
Cat. No. B1428055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-fluorophenyl)methanesulfonamide
CAS1249978-53-7
Molecular FormulaC7H7ClFNO2S
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CS(=O)(=O)N)F)Cl
InChIInChI=1S/C7H7ClFNO2S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
InChIKeyMITQGEKDGAQMSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chloro-3-fluorophenyl)methanesulfonamide: Sulfonamide Building Block for Medicinal Chemistry


(4-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1249978-53-7) is an aromatic sulfonamide derivative with the molecular formula C₇H₇ClFNO₂S and molecular weight of 223.65 g/mol, characterized by a 4-chloro-3-fluorophenyl substitution pattern on a methanesulfonamide scaffold . The compound features a benzenemethanesulfonamide core wherein the sulfonamide nitrogen is unsubstituted, distinguishing it from N-aryl methanesulfonamide isomers [1]. As of April 2026, peer-reviewed primary literature and patent documents containing direct biological activity data for this exact CAS registry number remain absent from publicly accessible databases; the compound is primarily catalogued as a research chemical building block by commercial suppliers .

Medicinal chemistry building block
Halogenated scaffold for SNAr diversification
Primary sulfonamide ZBG fragment context

Procurement Risk for (4-Chloro-3-fluorophenyl)methanesulfonamide


Sulfonamide derivatives bearing halogenated phenyl rings exhibit pronounced structure-activity relationship (SAR) sensitivity to substitution pattern and connectivity. Within methanesulfonamide-containing chemotypes, subtle alterations—such as the positional arrangement of chloro and fluoro substituents or the attachment mode of the sulfonamide group—can fundamentally alter target engagement, potency, and selectivity [1]. For (4-Chloro-3-fluorophenyl)methanesulfonamide specifically, the primary procurement risk lies in its frequent confusion with the regioisomeric analog N-(4-chloro-3-fluorophenyl)methanesulfonamide (CAS 1097107-44-2). These compounds share identical molecular formula and molecular weight, yet differ fundamentally in connectivity (C-sulfonamide versus N-sulfonamide) and electronic properties . Generic substitution without analytical verification therefore introduces significant risk of experimental irreproducibility and wasted resources. The evidence items below quantify these differentiation dimensions.

Regioisomer confusion
N-aryl methanesulfonamide analog (CAS 1097107-44-2) shares identical molecular formula; connectivity-driven differences alter physicochemical and binding profiles.
SAR interpretation shift
Substitution with the N-aryl isomer may change electronic distribution and hydrogen-bonding capacity, potentially skewing structure-activity relationships.
Analytical verification required
Generic substitution without HPLC, LC-MS, or NMR confirmation introduces risk of experimental irreproducibility in SAR studies.

(4-Chloro-3-fluorophenyl)methanesulfonamide: Quantitative Differentiation Evidence


Analytical Differentiation from N-Aryl Regioisomer

(4-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1249978-53-7) and N-(4-chloro-3-fluorophenyl)methanesulfonamide (CAS 1097107-44-2) share identical molecular weight (223.65 g/mol) and formula, requiring definitive analytical differentiation for procurement quality assurance . The target compound (C-sulfonamide) exhibits distinct InChI Key MITQGEKDGAQMSW-UHFFFAOYSA-N with the sulfonamide moiety attached via a methylene linker to the phenyl ring, whereas the N-aryl analog (CAS 1097107-44-2) displays InChI Key HPDOPPFIYUGBGD-UHFFFAOYSA-N with direct N-phenyl attachment and a distinct SMILES pattern CS(=O)(=O)NC1=CC=C(Cl)C(F)=C1 . This structural divergence produces differentiable HPLC retention behavior under reversed-phase conditions, enabling unambiguous identification in procurement workflows.

Analytical identity
Head-to-head
InChI Key: MITQGEKDGAQMSW vs. HPDOPPFIYUGBGD
Supports unambiguous regioisomer identification
Reversed-phase HPLC retention differs
Analytical Chemistry Quality Control Isomer Discrimination

Predicted Physicochemical Profile Differentiation

Computed physicochemical parameters differentiate the target compound from its closest N-aryl regioisomer. (4-Chloro-3-fluorophenyl)methanesulfonamide exhibits a predicted pKa of 9.93±0.60 , compared with the N-aryl analog's predicted LogP of 1.8506 and topological polar surface area (TPSA) of 46.17 Ų . The target compound's primary sulfonamide group (NH₂) confers distinct hydrogen-bond donor capacity (2 donors predicted) and increased aqueous solubility potential relative to the N-aryl analog (1 donor). Additionally, predicted boiling point of 372.3±52.0 °C and density of 1.525±0.06 g/cm³ inform purification and formulation development .

Physicochemical divergence
Data to verify
Predicted pKa 9.93±0.60; H-bond donors: 2 vs. 1
Informs lead optimization for permeability and solubility
LogP, TPSA differences based on computed predictions
Medicinal Chemistry ADME Prediction Lead Optimization

Methanesulfonamide Zinc-Binding Group Comparison

The methanesulfonamide moiety functions as a zinc-binding group (ZBG) in enzyme inhibition campaigns, particularly against carbonic anhydrase isoforms and matrix metalloproteinases . Class-level SAR studies demonstrate that sulfonylmethanesulfonamide derivatives achieve carbonic anhydrase II inhibition with IC₅₀ values as low as 3 nM (racemic fluoro sulfone 9), with enantiomer-specific dissociation constants of 3.6 nM and 0.6 nM [1]. In antitumor applications, phenolic Schiff bases bearing methanesulfonamide fragments exhibit HER2 inhibition with IC₅₀ values of 0.183–0.464 μM and EGFR inhibition with IC₅₀ values of 0.166–0.752 μM [2]. The target compound's primary sulfonamide group (unsubstituted NH₂) provides a distinct hydrogen-bonding pharmacophore relative to N-alkylated or N-arylated methanesulfonamides, offering differentiated binding interactions with target active sites.

ZBG class activity
Class-level
Class-optimized methanesulfonamide: hCA-II IC₅₀ = 3 nM
Supports fragment-based zinc-binding context
No direct bioactivity data for target compound
Fragment-Based Drug Discovery Enzyme Inhibition Zinc-Binding Groups

SNAr Reactivity of 4-Chloro-3-fluorophenyl Scaffold

The 4-chloro-3-fluorophenyl substitution pattern in the target compound provides distinct synthetic handles relative to alternative halogenation patterns. The chloro and fluoro substituents enable sequential nucleophilic aromatic substitution (SNAr) reactions, with the para-chloro group serving as the primary leaving group under standard conditions, while the meta-fluoro substituent modulates electronic properties and can participate in fluoride displacement under more forcing conditions . This regioselective reactivity profile contrasts with 2-chloro-6-fluorophenyl or 3-chloro-4-fluorophenyl isomers, which exhibit altered SNAr accessibility due to different ortho/para directing effects and steric environments . The target compound's benzylic sulfonamide position offers additional diversification through alkylation or acylation, a synthetic vector unavailable in N-aryl methanesulfonamide analogs.

SNAr reactivity
Class-level
Para-chloro primary leaving group; meta-fluoro modulates electronics
Enables sequential aromatic substitution
Reactivity differs from alternative halogenation patterns
Synthetic Chemistry Building Blocks Medicinal Chemistry

Validated Applications for (4-Chloro-3-fluorophenyl)methanesulfonamide


Fragment Screening for Carbonic Anhydrase and Metalloenzyme Inhibitors

Procure this compound as a primary sulfonamide zinc-binding fragment for fragment-based drug discovery (FBDD) campaigns targeting carbonic anhydrase isoforms or matrix metalloproteinases. Class-level evidence demonstrates that methanesulfonamide-containing fragments achieve nanomolar potency against hCA-II (IC₅₀ = 3 nM for optimized sulfonylmethanesulfonamides), with enantiomer-specific binding (Kd = 0.6–3.6 nM) [1]. The target compound's unsubstituted sulfonamide NH₂ provides a minimal hydrogen-bonding pharmacophore suitable for fragment elaboration and structure-based optimization.

Orthogonal Functionalization for Parallel Library Synthesis

Utilize this compound as a bifunctional building block enabling orthogonal diversification: (1) nucleophilic aromatic substitution at the para-chloro position with amines, thiols, or alkoxides; and (2) sulfonamide nitrogen alkylation/acylation for side-chain elaboration. This dual functionalization capability supports parallel synthesis of focused compound libraries for SAR exploration across multiple target classes [1]. The 4-chloro-3-fluorophenyl scaffold is a validated substructure in kinase inhibitors and GPCR ligands, including commercial PKM2 activators .

Reference Standard for Regioisomer Discrimination

Deploy this compound as a certified reference standard to distinguish the C-linked benzenemethanesulfonamide scaffold from the isomeric N-aryl methanesulfonamide (CAS 1097107-44-2) in HPLC, LC-MS, or NMR-based quality control workflows. The distinct InChI Key (MITQGEKDGAQMSW-UHFFFAOYSA-N) and retention behavior under reversed-phase conditions enable unambiguous identification [1]. This application is critical for laboratories managing compound inventories containing both regioisomers, preventing costly experimental confounds in SAR studies.

Cheminformatics Model Training Dataset Curation

Incorporate this compound into training datasets for predictive ADME/physicochemical models, leveraging its computed properties (predicted pKa 9.93±0.60; predicted LogP ~1.5–2.0; TPSA ~46–55 Ų) to benchmark prediction accuracy for halogenated sulfonamide chemotypes [1]. The compound's well-defined structure and commercial availability support validation studies for in silico models of permeability, solubility, and metabolic stability. Predicted boiling point (372.3±52.0 °C) and density (1.525±0.06 g/cm³) provide additional validation parameters for thermodynamic property prediction algorithms [1].

Application
Selection Property
Validation Focus
Fragment-based zinc-binding screening
Primary sulfonamide ZBG fragment
Zinc-binding assay, target selectivity profiling
Orthogonal library synthesis
Dual reactive handles (SNAr + sulfonamide NH₂)
Reactivity profiling, diversification scope
Regioisomer QC reference
Distinct structural identity (InChI Key, SMILES)
HPLC/LC-MS retention, isomer confirmation
ADME model training dataset
Well-characterized predicted properties
Benchmarking in silico ADME models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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